13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons. It features a unique structure that incorporates both pyrrole and anthracene moieties, which are known for their significant electronic properties and potential applications in organic electronics and materials science. This compound is primarily studied in the context of its synthesis, reactivity, and biological applications.
The compound is classified under the broader category of dihydroquinones and pyrrole derivatives. It is often synthesized from simpler precursors through various chemical reactions, including Diels-Alder reactions and Friedel-Crafts acylation. The structural complexity of this compound makes it a subject of interest in organic chemistry research.
The synthesis of 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione typically involves multi-step processes:
The synthesis often requires specific conditions such as temperature control, use of solvents like dimethyl sulfoxide (DMSO), and catalysts such as copper salts for subsequent reactions (e.g., click chemistry) to modify the compound further for desired properties or functionalities .
The molecular formula of 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is . The structure features a fused ring system with nitrogen atoms integrated into the pyrrole rings.
The compound's structure can be visualized using molecular modeling software to better understand its three-dimensional conformation and potential interactions with other molecules.
13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione undergoes various chemical transformations:
Reactions involving this compound often require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions .
The mechanism through which 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione exerts its effects—especially in biological contexts—often involves its interaction with cellular components at the molecular level.
Research indicates that derivatives of this compound exhibit varying degrees of biological activity depending on their structural modifications .
The compound is characterized by:
Key chemical properties include:
Relevant data from spectral analysis can provide insights into its electronic transitions and molecular vibrations .
13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione has several scientific uses:
The ongoing research continues to explore new derivatives and their potential applications in various fields .
The synthesis of the 13-methyl epipyrroloanthracenedione scaffold has evolved significantly from early multistep linear approaches to modern convergent strategies. Initial routes to the unsubstituted core (PubChem CID: 601393) relied on Diels-Alder cycloadditions between anthracene derivatives and maleic anhydride, followed by reductive amination to form the pyrrolidine ring . This method suffered from poor regioselectivity (<40% yield) and required harsh conditions (refluxing xylene, 140°C, 48h), limiting its applicability for methylated derivatives [3] [9]. A breakthrough came with the development of tandem cyclization protocols, where 9,10-dihydroanthracene precursors were treated with methylamine and glyoxal derivatives under acidic conditions to simultaneously construct the pyrrolidine ring and install the dione functionality. This approach reduced steps from 7 to 3 and improved overall yields from 12% to 38% for the 13-methyl analogue [3].
Table 1: Evolution of Core Scaffold Synthesis Methods
Era | Key Methodology | Reaction Conditions | Yield for Methyl Derivative | Limitations |
---|---|---|---|---|
1980s | Sequential Diels-Alder/Reductive Amination | Xylene reflux, 140°C/48h; NaBH₄/MeOH | 12-15% | Low regioselectivity, epimerization |
1995-2005 | Tandem Cyclization | AcOH/H₂O (1:1), 80°C/12h | 28-32% | Difficult purification |
2010-Present | Microwave-Assisted Cyclization | DMF, 150°C MW/45min | 65-72% | Specialized equipment required |
The discovery that potassium tert-butoxide in DMSO efficiently promoted intramolecular N-alkylation revolutionized position-specific methylation. By reacting 10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14-dione with methyl bromide under these conditions, researchers achieved 13-methylation in 89% yield within 2 hours at ambient temperature—a dramatic improvement over previous sodium hydride/THF systems (42% yield, 12h reflux) [3]. This optimized protocol established the foundation for synthesizing gram-scale quantities of the title compound, enabling further structure-activity studies.
Modern cyclization strategies emphasize chemo- and stereoselectivity through innovative catalysts and energy-efficient methods. Microwave-assisted Diels-Alder reactions between N-methylmaleimide and 9-(methoxymethyl)anthracene reduced reaction times from 48 hours to 45 minutes while improving diastereoselectivity (d.r. >20:1) and yield (72% vs. 35% conventional heating) [3] [7]. The microwave approach also prevented thermal decomposition of sensitive intermediates, a critical advantage for electron-deficient dienophiles required for nitrated derivatives.
Chiral bis(oxazoline)-copper catalysts enabled asymmetric synthesis of the pyrrolidine bridge, achieving 92% ee for the (9S,10R)-13-methyl isomer—previously inaccessible via classical methods. This breakthrough utilized anthracene-9-carboxaldehyde and N-methylmaleimide in a one-pot imino-Diels-Alder reaction, constructing three rings with controlled stereochemistry in a single operation [4] [7]. The optimized conditions (Cu(OTf)₂ (10 mol%), toluene, -20°C) afforded the enantiomerically pure scaffold essential for studying stereospecific biological interactions.
Table 2: Advanced Cyclization Techniques for Derivatives
Technique | Catalyst/Reagent | Temperature/Time | Key Advantage | Application Scope |
---|---|---|---|---|
Microwave Cyclization | None | 150°C/45min | 65-72% yield, reduced epimerization | Base-sensitive derivatives |
Asymmetric Diels-Alder | Chiral Box-Cu(OTf)₂ | -20°C/24h | 92% ee, d.r. >20:1 | Enantiopure pharmaceuticals |
Flow Chemistry | Sc(OTf)₃ | 100°C/15min residence | 3 kg/day throughput | Industrial scale-up |
Post-cyclization functionalization advanced significantly through palladium-catalyzed C-H activation. Directed by the carbonyl oxygen, C-2 arylation of the 13-methyl derivative occurred regioselectively using Pd(OAc)₂ (5 mol%) and aryl iodides in trifluoroethanol. This method installed pharmacophores like 4-fluorophenyl (84% yield) without protecting groups—impossible with classical lithiation approaches that destroyed the dione moiety [3] [7]. Similarly, photocatalytic Minisci reactions introduced alkyl radicals at C-4 using Ru(bpy)₃Cl₂ and carboxylic acids, enabling direct installation of complex side chains for structure-activity relationship studies.
Position-selective methylation critically modulates electronic and steric properties of the epipyrroloanthracenedione core. N-Methylation at C-13 increases lipophilicity (cLogP +0.7) and induces a 15° bend in the anthracene plane, enhancing DNA intercalation capacity [1] [3]. Early methylation methods suffered from overalkylation, producing quaternary ammonium salts that degraded upon isolation. Optimization identified methyl triflate in dichloroethane (0°C, 30 min) as optimal for mono-N-methylation (95% yield), superior to iodomethane (72% yield with 28% di-methyl impurity) [3].
Regiospecific C-methylation requires careful ortho-metalation strategies. Directed by the adjacent carbonyl, the C-2 position undergoes deprotonation with LiTMP at -78°C, followed by electrophilic quenching with methyl iodide to afford 2-methyl-13-methyl derivatives in 83% yield. This contrasts with undirected lithiation (n-BuLi, THF) that occurs randomly at C-1, C-3, and C-4 (<35% combined yield) [4]. Computational studies (DFT B3LYP/6-31G*) reveal methylation-induced electron density redistribution: N-methylation increases LUMO density at C-4 by 38%, facilitating nucleophilic additions, while C-2 methylation raises HOMO energy by 1.2 eV, enhancing oxidative stability [3].
Table 3: Methylation Methods and Effects on Molecular Properties
Methylation Site | Preferred Reagent/Conditions | Yield | Key Property Change | Therapeutic Impact |
---|---|---|---|---|
N-13 (tertiary amine) | MeOTf/DCE, 0°C/30min | 95% | cLogP +0.7, dipole moment -1.2 D | Enhanced CNS penetration |
C-2 (anthracene ring) | LiTMP/THF, -78°C; MeI | 83% | HOMO +1.2 eV, melting point +40°C | Increased metabolic stability |
O-Methyl (dione) | TMSCHN₂/BF₃·Et₂O | 67% | λmax bathochromic shift 35 nm | Improved photostability |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized access to hybrid analogues by enabling efficient conjugation at C-13. The synthetic sequence involves: (1) alkylation of the core scaffold with propargyl bromide (KOBuᵗ/DMSO, 2h) to install alkyne handles (92% yield); (2) Cu(I)-catalyzed "click" with azido-functionalized pharmacophores [3]. This approach generated libraries of 50+ derivatives in 3 steps with average yields >85%—previously requiring 5-7 steps via classical amide coupling (≤45% yields) [3] .
Notably, triazole-linked 3-nitroaryl derivatives exhibited potent MDR reversal (EC₅₀ = 0.12 μM in HL60/R cells) due to synergistic π-stacking of anthracene and triazole motifs with P-glycoprotein’s hydrophobic pocket. Molecular docking confirmed the triazole nitrogen forms key H-bonds with Gln725 (2.8 Å) and Tyr310 (3.1 Å), interactions absent in non-clickable methyl analogues [3]. Strain-promoted azide-alkyne cycloadditions (SPAAC) further enabled bioconjugation without cytotoxic copper, producing fluorescent BODIPY-hybrids for cellular trafficking studies. These probes revealed nuclear and lysosomal accumulation patterns correlating with anticancer activity .
Table 4: Click Chemistry Applications in Hybrid Analog Synthesis
Click Approach | Reaction Partners | Conditions | Key Hybrid Analog | Biological Activity |
---|---|---|---|---|
CuAAC | Propargyl-core + 3-azidonitrobenzene | CuSO₄/sodium ascorbate, rt | 13-(3-Nitrophenyl)triazole | MDR reversal EC₅₀ 0.12 μM |
SPAAC | DBCO-core + Azidofluorescein | PBS pH 7.4, 37°C | Fluorescent probe | Cellular trafficking studies |
Ru-catalyzed | Core-azide + Propargyl-piperidine | [Cp*RuCl]₄, THF | 17-(Piperidinyl)triazole | MAGL inhibitor (IC₅₀ 12 nM) |
The "clickable" core strategy facilitated synthesis of dimeric epipyrroloanthracenediones through bis-azide linkers. Ethylene glycol-bridged dimers demonstrated 100-fold enhanced topoisomerase II inhibition versus monomers (IC₅₀ 0.08 μM vs 8.3 μM), attributed to cooperative DNA binding. X-ray crystallography confirmed symmetrical intercalation with adenine-specific contacts unavailable to monomeric compounds [3] . These architectural innovations underscore how click chemistry transforms the 13-methyl scaffold into multifunctional agents with tailored biological properties.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1